molecular formula C7H8Cl2O B14690450 Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- CAS No. 32166-28-2

Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-

Cat. No.: B14690450
CAS No.: 32166-28-2
M. Wt: 179.04 g/mol
InChI Key: JNUBXUDLWFTLCC-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of two chlorine atoms at the 7,7-positions adds to its reactivity and potential utility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- typically involves the reaction of cyclopentadiene with dichloroketene. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]hept-2-en-6-one: Similar bicyclic structure but with different functional groups.

    Bicyclo[3.2.0]hept-6-en-2-one: Another bicyclic compound with a different arrangement of functional groups.

    7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with methyl groups instead of chlorine atoms.

Uniqueness

Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro- is unique due to the presence of chlorine atoms, which impart distinct reactivity and potential applications. The dichloro substitution makes it more reactive in nucleophilic substitution reactions compared to its analogs.

Properties

CAS No.

32166-28-2

Molecular Formula

C7H8Cl2O

Molecular Weight

179.04 g/mol

IUPAC Name

7,7-dichlorobicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h4-5H,1-3H2

InChI Key

JNUBXUDLWFTLCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C(C2=O)(Cl)Cl

Origin of Product

United States

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